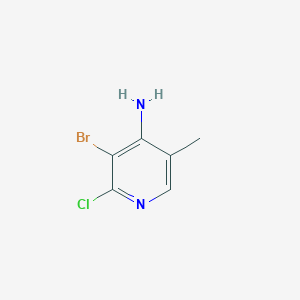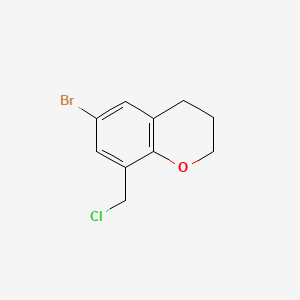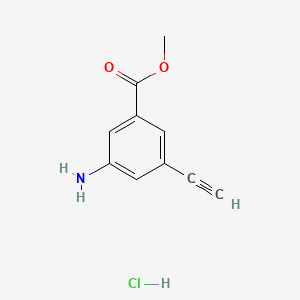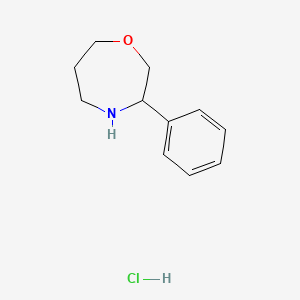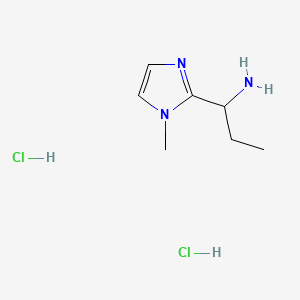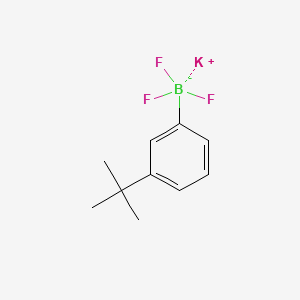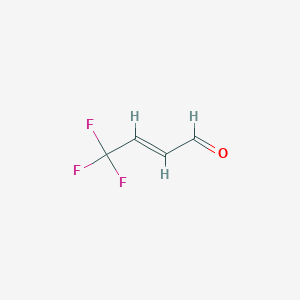
4,4,4-Trifluorocrotonaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluorocrotonaldehyde is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the crotonaldehyde structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorocrotonaldehyde typically involves the reduction of ethyl 4,4,4-trifluorocrotonate. One common method includes the use of lithium aluminum hydride and aluminum trichloride in anhydrous ether at 0°C. The reaction mixture is stirred for a couple of hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
化学反応の分析
Types of Reactions
4,4,4-Trifluorocrotonaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkylthiols and heteroaromatics are often used in substitution reactions.
Major Products Formed
Oxidation: Trifluoromethylated carboxylic acids.
Reduction: Trifluoromethylated alcohols.
Substitution: Various trifluoromethylated derivatives depending on the nucleophile used.
科学的研究の応用
4,4,4-Trifluorocrotonaldehyde is widely used in scientific research due to its ability to form trifluoromethylated stereogenic centers. This property makes it valuable in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds, such as MAO-A inhibitors like befloxatone.
Industry: Applied in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4,4,4-Trifluorocrotonaldehyde involves its reactivity with nucleophiles, leading to the formation of various products. The presence of the trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for enantioselective 1,4-addition reactions. These reactions often result in the formation of products with high optical purity .
類似化合物との比較
Similar Compounds
Crotonaldehyde: Lacks the trifluoromethyl group, making it less reactive.
Trifluoroacetaldehyde: Contains only one carbon atom, limiting its versatility in forming complex molecules.
Uniqueness
4,4,4-Trifluorocrotonaldehyde stands out due to its trifluoromethyl group, which significantly enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to form trifluoromethylated stereogenic centers is a unique feature that is not commonly found in similar compounds .
特性
分子式 |
C4H3F3O |
|---|---|
分子量 |
124.06 g/mol |
IUPAC名 |
(E)-4,4,4-trifluorobut-2-enal |
InChI |
InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h1-3H/b2-1+ |
InChIキー |
DSMJPTHORDDCAG-OWOJBTEDSA-N |
異性体SMILES |
C(=C/C(F)(F)F)\C=O |
正規SMILES |
C(=CC(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


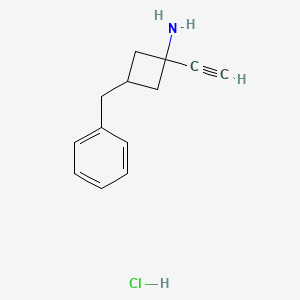
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)

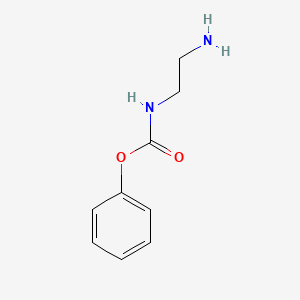
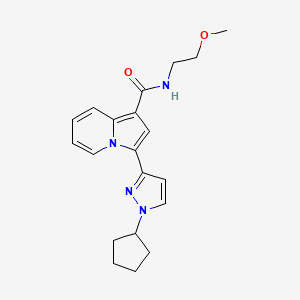
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
